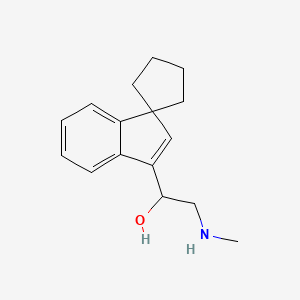
2-Methylammonio-1-(spiro(cyclopentane-1,1'-indene)-3'-yl)ethanol
Cat. No. B1208004
Key on ui cas rn:
77828-25-2
M. Wt: 243.34 g/mol
InChI Key: QZWJNLCOJAICKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04218472
Procedure details


Phosgene (1 g) is added to dimethylamino-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol (2.9 g) in benzene (25 ml). The mixture is stirred at room temperature for 30 minutes and then under reflux for 2 hours. Evaporation of the solvent under reduced pressure gives an oil which crystallizes. Recrystallization from diisopropyl ether gives a pure product, m.p. 75°-77° C. This compound, 5-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol (2 g), is refluxed for 2 hours with a solution of potassium hydroxide (5 g) in ethanol (50 ml) and water (10 ml). Most of the solvent is evaporated under reduced pressure, water (25 ml) is added and the amine is extracted into chloroform. Drying and evaporation of the solvent gives the crystalline title compound, which after recrystallization from diisopropyl ether melts at 133°-134° C.

Name
dimethylamino-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol
Quantity
2.9 g
Type
reactant
Reaction Step One


[Compound]
Name
5-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol
Quantity
2 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
C(Cl)(Cl)=[O:2].[CH3:5][N:6]([C:8]([C:11]1[C:19]2[C:14](=CC=CC=2)[C:13]2([CH2:23][CH2:22][CH2:21][CH2:20]2)C=1)(O)C)C.[OH-].[K+].[CH:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C(O)C.O>[CH3:5][NH:6][CH2:8][CH:11]([C:19]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:13]2([CH2:23][CH2:22][CH2:21][CH2:20]2)[CH:14]=1)[OH:2] |f:2.3|
|
Inputs


Step One
Step Two
[Compound]
|
Name
|
5-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallizes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from diisopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives a pure product, m.p. 75°-77° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the solvent is evaporated under reduced pressure, water (25 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the amine is extracted into chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNCC(O)C1=CC2(C3=CC=CC=C13)CCCC2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

